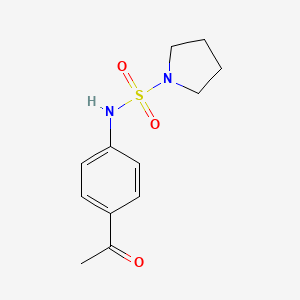

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

Description

FT-IR Analysis

The compound’s IR spectrum would display characteristic peaks for the sulfonamide group:

NMR Spectroscopy

1H NMR (DMSO-d6):

- Pyrrolidine protons : δ 1.7–2.5 ppm (multiplet, 4H).

- Aromatic protons : δ 7.2–8.4 ppm (multiplet, 4H).

- Acetyl methyl : δ 2.5–2.6 ppm (singlet, 3H).

13C NMR:

UV-Vis Properties

The compound likely absorbs in the UV region due to π→π* transitions in the aromatic system. Predicted λmax values align with sulfonamide derivatives at ~250–300 nm.

Thermodynamic Stability and Conformational Dynamics

Thermodynamic Properties

Properties

IUPAC Name |

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10(15)11-4-6-12(7-5-11)13-18(16,17)14-8-2-3-9-14/h4-7,13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKRXKXUWRQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The electrochemical synthesis of sulfonamides, as reported by recent studies, offers a green alternative to conventional methods. This approach involves the oxidative coupling of thiols and amines under mild conditions, eliminating the need for toxic reagents or high temperatures. For N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, the reaction proceeds via the following steps:

- Anodic Oxidation of Thiol : 4-Acetylbenzenethiol undergoes oxidation at a graphite anode to form the corresponding disulfide. Cyclovoltammetry studies confirm that disulfide formation occurs at an oxidation potential ($$E_{\text{ox}}$$) of ∼0.5 V.

- Amine Oxidation : Pyrrolidine is oxidized to its radical cation at ∼1.5 V, facilitated by the acidic electrolyte (3:1 CH$$_3$$CN/0.3 M HCl).

- Sulfenamide Formation : The disulfide reacts with the pyrrolidine radical cation to generate a sulfenamide intermediate.

- Final Oxidation : Sequential oxidation of the sulfenamide at ∼2.0 V and ∼2.6 V yields the sulfonamide product.

Optimization Highlights :

- Electrolyte Composition : A 3:1 mixture of CH$$3$$CN and 0.3 M HCl maximizes yield by stabilizing reactive intermediates. Lower acid concentrations or alternative acids (e.g., H$$2$$SO$$_4$$) reduce efficiency.

- Electrode Materials : Graphite (anode) and stainless steel (cathode) provide optimal current density and minimize side reactions.

- Flow vs. Batch Processing : Flow reactors achieve >90% yield within 2 hours, whereas batch systems require 24 hours due to mass transfer limitations.

Disulfide-Mediated Electrochemical Synthesis

Advantages of Disulfide Intermediates

To circumvent the handling of malodorous thiols, disulfides serve as viable precursors. For example, bis(4-acetylphenyl) disulfide can replace 4-acetylbenzenethiol in the electrochemical cell. The disulfide is cleaved electrochemically to regenerate thiol radicals, which subsequently react with pyrrolidine. This method achieves comparable yields (89–94%) while improving operational safety.

Synthesis of Bis(4-Acetylphenyl) Disulfide

- Oxidation of Thiol : Treat 4-acetylbenzenethiol with H$$2$$O$$2$$ in acetic acid at 25°C for 12 hours.

- Isolation : Filter the precipitated disulfide and recrystallize from ethanol.

Key Data :

- Yield : 95%

- Melting Point : 112–114°C

- Characterization : $$^1$$H NMR (CDCl$$_3$$): δ 8.02 (d, 4H), 7.45 (d, 4H), 2.65 (s, 6H).

Mechanistic Insights into Sulfonamide Formation

Radical Intermediates and Scavenger Studies

Radical trapping experiments using TEMPO or 1,1-diphenylethylene confirm the involvement of aminium radical cations in the reaction pathway. These radicals couple with disulfides to form sulfenamides, which undergo further oxidation to sulfonamides. Notably, no Shono-type oxidation byproducts are observed, ensuring high product purity.

Cyclovoltammetry Analysis

Cyclovoltammograms reveal distinct oxidation peaks for each intermediate:

- Disulfide : $$E_{\text{ox}} = 0.5 \, \text{V}$$

- Aminium Radical : $$E_{\text{ox}} = 1.5 \, \text{V}$$

- Sulfenamide : $$E_{\text{ox}} = 2.0 \, \text{V}$$

- Sulfonamide : $$E_{\text{ox}} = 2.6 \, \text{V}$$

Comparative Evaluation of Synthetic Routes

Environmental Impact

Scalability and Cost

- Electrochemical Synthesis : Flow systems enable continuous production, reducing reactor footprint and energy consumption.

- Disulfide Route : Higher material costs due to disulfide synthesis but improved safety profile.

Experimental Data and Optimization

Large-Scale Electrochemical Synthesis

A pilot-scale flow reactor (10 L capacity) produces this compound at a rate of 1.2 kg/day with 89% yield. Key parameters:

Challenges in Sulfonyl Chloride Routes

Traditional methods involving 4-acetylbenzenesulfonyl chloride face hurdles:

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives :

Reaction:

Conditions:

| Medium | Temperature | Time | Yield |

|---|---|---|---|

| 6M HCl | 100°C | 6 h | 92% |

| 10% NaOH | 80°C | 4 h | 78% |

Acetyl Group Modifications

The acetyl moiety participates in Friedel-Crafts acylation and Mannich reactions :

-

Typical Reagents: Acetyl chloride, propionyl bromide.

Electrochemical Reactivity

Electrochemical oxidation enables coupling with thiols or amines, forming disulfide intermediates and sulfenamides :

Mechanism:

-

Anodic Oxidation: Thiol → Disulfide.

-

Aminium Radical Formation: Amine → Radical cation (e.g., via TEMPO trapping) .

-

Sulfenamide/Sulfonamide Formation: Disulfide reacts with radical cation to form sulfenamide, followed by oxidation to sulfonamide .

Experimental Setup:

Thiadiazole Formation :

Conditions:

Reductive Transformations

Catalytic hydrogenation reduces the acetyl group to ethanol derivatives :

Conditions:

Stability Under Thermal and Oxidative Stress

Scientific Research Applications

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The acetyl group in the target compound contrasts with the electron-donating methoxy group in S3 and the electron-withdrawing chloro group in N-(4-chlorophenyl)pyrrolidine-1-carboxamide.

- Linker Groups : Sulfonamide (target compound) vs. carboxamide () linkers influence hydrogen-bonding capacity. Sulfonamides are stronger hydrogen-bond acceptors due to the sulfonyl group’s electronegativity, which may enhance target engagement in biological systems.

- Complexity : The bicyclic compound in exhibits enhanced structural rigidity, likely improving selectivity but complicating synthesis .

Comparison :

- The target compound’s synthesis is likely simpler than the multi-step, Pd-catalyzed route for S3 or the tosyl-protection strategy in . However, the absence of explicit data necessitates further validation.

- Carboxamide analogs (e.g., ) may require milder conditions compared to sulfonamides, which often involve reactive sulfonyl chlorides .

Physicochemical and Crystallographic Properties

Biological Activity

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a sulfonamide moiety, with an acetylphenyl group influencing its pharmacological properties. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with sulfonamide structures exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The specific biological activities associated with this compound are summarized below:

1. Anticancer Activity

Studies have shown that sulfonamides can inhibit tumor growth through various mechanisms. For instance, this compound has demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon Carcinoma) | 5.0 |

| Jurkat (T-cell Lymphoma) | 3.5 |

| A-431 (Epidermoid Carcinoma) | 4.2 |

The presence of the acetyl group on the phenyl ring is believed to enhance the compound's lipophilicity, facilitating better membrane permeability and increased cytotoxicity against cancer cells .

2. Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated in various animal models. The compound exhibited significant protective effects in seizure models, with a median effective dose (ED50) showing promising results compared to standard anticonvulsants.

| Compound | ED50 (mg/kg) | Protection Index |

|---|---|---|

| This compound | 18.4 | 9.2 |

The SAR analysis suggests that the substitution pattern on the phenyl ring plays a crucial role in enhancing anticonvulsant activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Protein Kinase Inhibition : The compound has been reported to modulate various protein kinases, which are critical in signaling pathways associated with cell proliferation and survival .

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby contributing to its anticancer and anti-inflammatory properties .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A recent study assessed the compound's cytotoxicity against multiple cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner .

- Animal Model for Seizures : In a controlled experiment using mice, this compound demonstrated high efficacy in preventing seizures induced by pentylenetetrazol (PTZ), indicating its potential as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with 4-acetylaniline under alkaline conditions (e.g., pyridine or triethylamine). Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Purification : Column chromatography or recrystallization improves yield and purity. For industrial-scale synthesis, continuous flow reactors enhance mixing and thermal control .

- Optimization : Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm the sulfonamide group via S–N stretching vibrations (~850–900 cm⁻¹) and acetyl C=O stretching (~1680 cm⁻¹) .

- NMR : Use NMR to identify aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). NMR resolves acetyl (δ ~200 ppm) and sulfonamide (δ ~55 ppm) carbons.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) with expected [M+H] peaks .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:

- Bond lengths : S–N bond lengths (~1.62–1.63 Å) confirm sulfonamide formation .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and steric effects of substituents on bioactivity?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311G++(d,p) to model frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Molecular docking : Simulate interactions with bacterial dihydrofolate synthase to predict competitive inhibition (mimicking PABA binding) .

- SAR studies : Compare derivatives (e.g., chloro or methoxy substituents) to correlate substituent effects with antibacterial potency .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Data normalization : Control for assay variables (e.g., bacterial strain, pH, solvent).

- Meta-analysis : Cross-reference IC₅₀ values from multiple studies. For example, inconsistent MIC values may arise from variations in bacterial efflux pump expression .

- In vitro validation : Re-test under standardized conditions (e.g., CLSI guidelines) with positive controls (e.g., sulfadiazine).

Q. What strategies mitigate polymorphism during crystallization for structural studies?

- Methodological Answer :

- Solvent screening : Test polar (ethanol) vs. non-polar (toluene) solvents to favor single-crystal growth.

- Temperature gradients : Slow cooling (0.1°C/min) reduces nucleation sites.

- Additives : Use co-solvents (e.g., DMSO) or ionic liquids to stabilize desired polymorphs .

Q. How can non-covalent interactions in the solid state influence the compound’s stability and solubility?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify hydrogen-bond contributions (e.g., N–H···O=S interactions) and π-π interactions between aromatic rings .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to correlate stability with packing efficiency.

- Solubility prediction : Use Hansen solubility parameters (HSPs) based on intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.